Cas no 54662-30-5 (12-Deoxyphorbol 13-phenylacetate 20-acetate)

54662-30-5 structure
Produktname:12-Deoxyphorbol 13-phenylacetate 20-acetate
12-Deoxyphorbol 13-phenylacetate 20-acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester
- 12-Deoxyphorbol 13-phenylacate 20-acetate(dPPA,DOPPA)
- 12-DEOXYPHORBOL 13-PHENYLACETATE 20-ACETATE
- Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9...
- Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-[(acetyloxy)methyl]-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,
- 12-deoxyphorbolphenylacetate-20-acetate
- 12-DPPAA
- 3-acetate9a-phenylacetate
- DOPPA
- CHEMBL1395147
- 12-Deoxyphorbol-13-phenylacetate-20-acetate
- Benzeneacetic acid ,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-((acetyloxy)methyl)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulen-9a-yl ester
- 54662-30-5
- 3-[(Acetyloxy)methyl]-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl phenylacetate
- MEDVHSNRBPAIPU-XMOZQXTISA-N
- SR-05000002352
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-4a-beta,7b-alpha,9a-alpha-trihydroxy-3-(hydroxymethyl)-1,1,6,8-alpha-tetramethyl-, 3-acetate 9a-phenylacetate
- (acetoxymethyl-dihydroxy-tetramethyl-oxo-[?]yl) 2-phenylacetate
- [(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate
- DTXSID20969948
- dPPA, >=98% (HPLC)
- NCGC00163537-01
- SR-05000002352-2
- CCG-208193
- SCHEMBL15423126
- Benzeneacetic acid,(1aR,1bS,4aR,7aS,7bR,8R,9aS)-3-((acetyloxy)methyl)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa(3,4)benz(1,2-e)azulen-9a-yl ester
- 12-DOPPAA
- 12-Deoxyphorbol 13-phenylacetate 20-acetate
-
- MDL: MFCD01741294
- Inchi: InChI=1S/C30H36O7/c1-17-11-23-28(34,26(17)33)15-21(16-36-19(3)31)12-22-25-27(4,5)29(25,14-18(2)30(22,23)35)37-24(32)13-20-9-7-6-8-10-20/h6-12,18,22-23,25,34-35H,13-16H2,1-5H3/t18-,22+,23-,25-,28-,29+,30-/m1/s1
- InChI-Schlüssel: MEDVHSNRBPAIPU-XMOZQXTISA-N
- Lächelt: CC1=C[C@@H]2[C@](CC(=C[C@H]3[C@@H]4C(C)(C)[C@@]4(C[C@@H](C)[C@@]32O)OC(=O)CC5=CC=CC=C5)COC(=O)C)(C1=O)O
Berechnete Eigenschaften
- Genaue Masse: 508.24600
- Monoisotopenmasse: 508.246
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 7
- Komplexität: 1070
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 7
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: 3
- Oberflächenladung: 0
- Topologische Polaroberfläche: 110
- XLogP3: 2.9
Experimentelle Eigenschaften
- Dichte: 1.0979 (rough estimate)
- Siedepunkt: 556.46°C (rough estimate)
- Flammpunkt: 204.3°C
- Brechungsindex: 1.6810 (estimate)
- PSA: 110.13000
- LogP: 3.32370
12-Deoxyphorbol 13-phenylacetate 20-acetate Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H300 + H310 + H330-H315-H319-H335
-
Warnhinweis:
MissingPhrase-N15.00950417-P260-P280-P302
P352
P310-P304
P340
P310-P305
P351
P338 - Transportnummer gefährlicher Stoffe:UN 2811 6.1 / PGIII
- WGK Deutschland:3
- Code der Gefahrenkategorie: 26/27/28-36/37/38
- Sicherheitshinweise: 26-27-36/37/39-45
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:−20°C
12-Deoxyphorbol 13-phenylacetate 20-acetate Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | D248503-1mg |
12-Deoxyphorbol 13-phenylacetate 20-acetate |
54662-30-5 | 1mg |
$ 510.00 | 2022-06-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-287296-1 mg |
12-Deoxyphorbol 13-phenylacetate 20-acetate, |
54662-30-5 | 99% | 1mg |
¥1,504.00 | 2023-07-11 | |
SHENG KE LU SI SHENG WU JI SHU | sc-287296-1mg |
12-Deoxyphorbol 13-phenylacetate 20-acetate, |
54662-30-5 | 99% | 1mg |
¥1504.00 | 2023-09-05 | |
TRC | D248503-2.5mg |
12-Deoxyphorbol 13-phenylacetate 20-acetate |
54662-30-5 | 2.5mg |
$ 885.00 | 2022-06-05 |
12-Deoxyphorbol 13-phenylacetate 20-acetate Verwandte Literatur
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Takayuki Shioiri,Kotaro Ishihara,Masato Matsugi Org. Chem. Front. 2022 9 3360
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Xiao-Li Chen,Hua-Li Cui,Hua Yang,Xiao Wang,Ling Liu,Yi-Xia Ren,Ji-Jiang Wang CrystEngComm 2019 21 7389
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3. Intumescent flame retardancy of a DGEBA epoxy resin based on 5,10-dihydro-phenophosphazine-10-oxideQinqin Luo,Yanchao Yuan,Chunlei Dong,Shumei Liu,Jiangqing Zhao RSC Adv. 2015 5 68476
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4. Self-assembly of heteroleptic dinuclear silver(i) complexes bridged by bis(diphenylphosphino)ethyneSarah Keller,Timothy N. Camenzind,Johannes Abraham,Alessandro Prescimone,Daniel H?ussinger,Edwin C. Constable,Catherine E. Housecroft Dalton Trans. 2018 47 946
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Howard Z. Ma,Alasdair I. McKay,Antonija Mravak,Michael S. Scholz,Jonathan M. White,Roger J. Mulder,Evan J. Bieske,Vlasta Bona?i?-Koutecky,Richard A. J. O'Hair Nanoscale 2019 11 22880
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